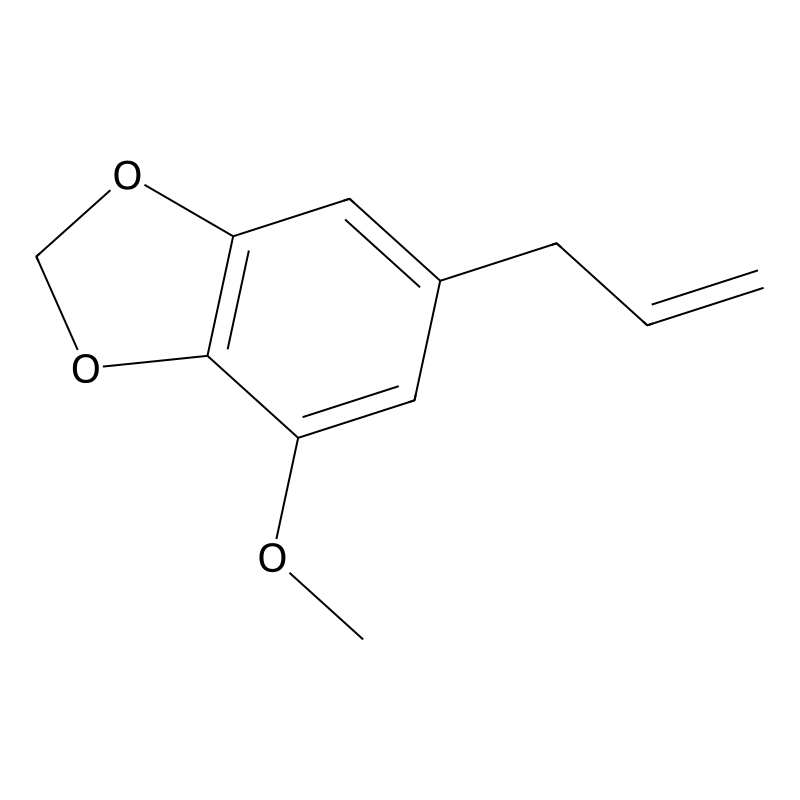

Myristicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble to insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Myristicin is a naturally occurring organic compound found in various plants, most notably nutmeg (Myristica fragrans) and certain species of Piper []. Scientific research into myristicin explores its potential applications in various fields, with a focus on its biological effects. Here's a breakdown of some key areas of investigation:

Anti-inflammatory Properties

Studies suggest that myristicin possesses anti-inflammatory properties. Research has shown its ability to inhibit the production of prostaglandins, particularly PGE2, which are key players in the inflammatory process []. These findings were observed in both in-vitro studies using techniques like Western Blotting and PCR, and in-vivo studies using animal models with inflammation [].

Antibacterial Activity

Myristicin exhibits potential antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Cutibacterium acnes (the bacteria associated with acne) [, ]. This antibacterial activity was observed in both isolated myristicin and nutmeg extracts containing myristicin [].

Potential Impact on the Nervous System

Research suggests myristicin may interact with the nervous system. Some studies indicate that it can promote anxiogenesis (anxiety-like behavior) and affect motor function []. This suggests a potential interaction with GABA receptors, possibly acting as an antagonist and contributing to anxiety []. However, further investigation is needed to understand the precise mechanisms involved.

Myristicin is a naturally occurring compound predominantly found in nutmeg (Myristica fragrans) and other spices. It is classified chemically as an alkenylbenzene, with the molecular formula C₁₁H₁₂O₃ and a molar mass of 192.214 g/mol . Myristicin exhibits structural similarities to amphetamines, which allows it to produce psychoactive effects, including hallucinogenic properties when ingested. It functions as a weak inhibitor of monoamine oxidase, an enzyme involved in neurotransmitter metabolism, contributing to its potential psychotropic effects .

Insecticidal Activity

Myristicin acts as a natural insecticide, potentially disrupting insect nerve function. The exact mechanism requires further investigation.

MAO Inhibition

Myristicin exhibits weak inhibitory effects on monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine []. However, its structure lacks the key functional group typically associated with potent MAO inhibitors, suggesting a weaker effect.

Myristicin undergoes various metabolic transformations in the body, primarily via cytochrome P450 enzymes. Key metabolic pathways include:

- Demethylation: Conversion to 3-methoxycatechol.

- Hydroxylation: Leading to the formation of 5-allyl-1-methoxy-2,3-dihydroxybenzene.

- Oxidation: Myristicin can be oxidized to form several metabolites, including MMDA (3-methoxy-4,5-methylenedioxy-amphetamine), which has hallucinogenic properties .

In laboratory settings, myristicin has demonstrated cytotoxicity by inducing apoptosis through cytochrome c release and caspase activation .

Myristicin exhibits a range of biological activities:

- Psychoactivity: Its structural resemblance to hallucinogens suggests it may act as a serotonin receptor agonist .

- Antioxidant Properties: Studies indicate that myristicin enhances antioxidant enzyme activity and reduces lipid peroxidation .

- Toxicity: Myristicin has been linked to genotoxicity and the formation of DNA adducts, which can lead to cellular damage .

- Potential Therapeutic Effects: Research indicates possible applications in treating central nervous system disorders due to its psychoactive effects and antioxidant properties .

Myristicin can be synthesized through various methods, including:

- Extraction from Nutmeg Oil: The primary source of myristicin is nutmeg oil, where it is isolated through steam distillation or solvent extraction.

- Chemical Synthesis: Laboratory synthesis involves converting precursors through reactions such as allylic oxidation or demethylation .

For example, myristicin ketone can be synthesized by converting the allyl group into a ketone under controlled conditions .

Myristicin has several applications:

- Culinary Uses: As a flavoring agent in food products due to its aromatic properties.

- Traditional Medicine: Used in folk remedies for its purported health benefits, including anti-inflammatory and antimicrobial effects .

- Research: Studied for its potential therapeutic effects on neurological disorders and as an insecticide in agricultural applications .

Myristicin interacts with various biological systems:

- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and increasing toxicity risks when combined with other substances .

- Drug Interactions: Caution is advised for individuals taking monoamine oxidase inhibitors or selective serotonin reuptake inhibitors due to potential interactions that could exacerbate side effects .

Myristicin shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

| Compound | Structural Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Elemicin | Alkenylbenzene | Antioxidant, potential toxicity | Higher concentration in certain plants than myristicin |

| Safrole | Alkenylbenzene | Genotoxicity | Stronger carcinogenic properties than myristicin |

| Eugenol | Alkenylbenzene | Antimicrobial | Commonly used in dental products; less psychoactive |

| Anethole | Alkenylbenzene | Antimicrobial | Found in anise; primarily used for flavoring |

Myristicin's unique combination of psychoactive properties and antioxidant capabilities distinguishes it from these similar compounds. While all share a common structural framework, their biological activities vary significantly based on their specific molecular configurations and interactions within biological systems.

Myristicin, a phenylpropanoid compound, was first isolated in the mid-18th century from nutmeg (Myristica fragrans) and mace oils in the Maluku Islands, then under French colonial influence. Early documentation highlighted its presence in traditional Asian medicine, where nutmeg was used to treat gastrointestinal ailments and anxiety. The compound’s structural elucidation began in 1903, when H. Thoms identified it as 3-methoxy-4,5-methylenedioxy-1-allylbenzene, a finding confirmed through synthetic approaches. A pivotal milestone occurred in 1939, when Trikojus and White achieved the first laboratory synthesis of myristicin, validating its chemical identity and enabling further pharmacological exploration.

Natural Occurrence and Distribution

Myristicin is widely distributed across plant species, primarily within the Myristicaceae and Apiaceae families. The highest concentrations occur in nutmeg seeds, where it constitutes 5.57–13.76% of the essential oil. Other significant sources include:

Environmental factors, such as soil composition and extraction methods, significantly influence yield. For instance, sequential distillation of nutmeg oil under varying temperatures and pressures elevates myristicin content from 12.93% in crude oil to 83.45% after three purification stages.

Significance in Scientific Research

Myristicin’s multifaceted role in scientific research spans entomology, pharmacology, and synthetic chemistry:

Insecticidal Applications

Myristicin exhibits potent insecticidal activity against Aedes aegypti larvae, Spilosoma obliqua, and Drosophila melanogaster, disrupting neurotransmitter systems and synergizing with commercial insecticides like pyrethroids. For example, combined application with piperonyl butoxide enhances toxicity by inhibiting cytochrome P450 enzymes in pests, reducing metabolic resistance.

Synthetic Utility

Myristicin serves as a precursor for psychoactive compounds, including the designer drug MMDMA, synthesized via controlled allylbenzene modifications. Advanced purification techniques, such as oxymercuration-demercuration, enable its conversion to secondary alcohols and ketones for pharmaceutical applications.

Key Research Findings

Table 1: Pharmacological Activities of Myristicin

Purity

Physical Description

Liquid

Colourless oil; Warm balsamic-woody aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

171.00 to 173.00 °C. @ 40.00 mm Hg

Heavy Atom Count

Density

1.143-1.145

LogP

Appearance

Melting Point

< -20 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 78 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 12 of 90 companies with hazard statement code(s):;

H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ...

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Myristicin yields 3-methoxycatechol probably in mouse, housefly; yields 1-(3-methoxy-4,5-methylenedioxyphenyl)-3-piperidyl-1-propanone in rat, guinea pig; yields 1-(3-methoxy-4,5-methylenedioxyphenyl)-3-pyrrolidinyl-1-propanone in rat, guinea pig. /From table/

Myristicin was converted into 3-methoxy-4,5-methylenedioxyamphetamine during perfusion of isolated rat liver or incubation with rat liver homogenates.

2 N-containing metabolites of myristicin were excreted in the urine of rats and guinea pigs following oral or ip admin. In the rats the metabolite was 3-piperidyl-1,3-methoxy-4,5-mehtylenedioxyphenyl)-1-propanone while the major metabolite in the guinea pig was 3-pyrrolidinyl-1(3-methoxy-4,5-methylenedioxy-phenyl)-1-propanone.

For more Metabolism/Metabolites (Complete) data for MYRISTICIN (8 total), please visit the HSDB record page.

Myristicin has known human metabolites that include 5-allyl-1-methoxy-2,3-dihydroxybenzene.

Wikipedia

Use Classification

General Manufacturing Information

THE AROMATIC FRACTION OF OIL OF NUTMEG, OBTAINED FROM 20 G OF NUTMEG, WAS REPORTED TO CONSIST OF: MYRISTICIN 210 MG; ELEMICIN 2 MG; EUGENOL 5 MG; ISOEUGENOL 6 MG; METHYLEUGENOL 18 MG; METHYLISOEUGENOL 11 MG; METHOXYEUGENOL 8 MG. NUTMEGS USUALLY CONTAIN FROM 5 TO 15% VOLATILE OIL, DEPENDING UPON GEOGRAPHIC ORIGIN AND LENGTH OF STORAGE.

Myristicin, 1-allyl-3,4-methylenedioxy-5-methoxybenzene, is a naturally occurring alkenylbenzene compound found in the nutmeg.

Analytic Laboratory Methods

Interactions

Dates

Stoned on spices: a mini-review of three commonly abused household spices

Kelly Johnson-Arbor, Susan SmolinskePMID: 33191804 DOI: 10.1080/15563650.2020.1840579

Abstract

Although spices are widely used as food products and are generally regarded as safe, intentional abuse of household spices may occur and is likely underreported in the medical literature. Spices are inexpensive and widely available for purchase by individuals of all ages and may be perceived as being safer than traditional drugs of abuse.Nutmeg, cinnamon, and vanilla are commonly abused spices. The major component of nutmeg is myristicin; myristicin has activity at serotonergic receptors and may result in psychomimetic symptoms after exposure. Cinnamon oils contain local irritants which may cause dermatitis or ulcerations after topical application. Ground cinnamon contains cellulose fibers; these are biopersistent and bioresistant, and inhalational exposure to cinnamon powder can result in chronic pulmonary inflammation and fibrosis. Pure vanilla extract contains a minimum of 35% ethanol according to the United States Food and Drug Administration standards, and abuse of vanilla extract may occur among individuals seeking ethanol intoxication.

Overall, misuse or abuse of these spices frequently results in mild to moderate symptoms that do not require medical intervention, although more serious intoxications may require hospitalization. Clinicians should be aware of the potential dangers of household spice abuse and understand management strategies for these exposures.

Detection of Nutmeg Abuse by Gas Chromatography-Mass Spectrometric Screening of Urine

Merja A Neukamm, Hannes M Schwelm, Simon Vieser, Nadine Schiesel, Volker AuwärterPMID: 31504590 DOI: 10.1093/jat/bkz054

Abstract

High doses of nutmeg (seeds from Myristica fragrans Houtt.) can be abused as a psychoactive drug due to phenylpropene ingredients. During controlled abstinence, e.g., in forensic psychiatric clinics, nutmeg abuse has to be distinguished from an ingestion of other spices having phenylpropene ingredients (e.g., black pepper or garden lovage) or unintentional low-dose nutmeg intake. The aim of this study was to develop an evaluation model for the estimation of time point and amount of nutmeg abuse and differentiation from ingestion of other spices or low doses of nutmeg based on the gas chromatographic-mass spectrometric (GC-MS) analysis of urine samples. A total of 3 volunteers ingested 1.5 g of freshly ground nutmeg. No symptoms were reported. Urine samples were collected for up to 3 days. In addition, 18 blank samples from volunteers with regular diet and 2 authentic samples from forensic psychiatry patients with supposed nutmeg abuse were analyzed. All samples were analyzed by GC-MS in full scan mode. Metabolites of the nutmeg ingredients safrole, myristicin and elemicin were identified via a library search. For semi-quantitative estimations, the area ratios of the analytes to the internal standard (MDMA-d5) were normalized to the creatinine concentration. Up to 8 different metabolites were detected for at least 18 hours after intake of 1.5 g of nutmeg. In the two authentic samples, the normalized area ratios of those metabolites were 0.5-14 times the maximum reached in the intake study. Two additional metabolites could be detected in authentic samples. Probably due to ingestion of other spices, 5 of the 8 metabolites after intake of 1.5 g of nutmeg were detected in blank urine samples as well. The intake of high doses of nutmeg can be differentiated from the ingestion of other spices or low doses of nutmeg via standard GC-MS analysis of urine and application of the proposed evaluation model.HS-SPME analysis of the volatiles profile of water celery (Apium nodiflorum), a wild vegetable with increasing culinary interest

Carla Guijarro-Real, Adrián Rodríguez-Burruezo, Jaime Prohens, María D Raigón, Ana FitaPMID: 31108807 DOI: 10.1016/j.foodres.2018.12.054

Abstract

Water celery (Apium nodiflorum) is a wild plant traditionally harvested in some Mediterranean areas for being consumed raw. Despite its appreciated organoleptic properties, the aromatic profile of the fresh vegetable remains to be studied. In the present study, volatile compounds from five wild populations were extracted by the headspace-solid phase microextraction technique, analysed by gas cromatography-mass spectrometry, and compared to related crops. The wild species had a high number of aromatic compounds. It was rich in monoterpenes (49.2%), sesquiterpenes (39.4%) and phenylpropanoids (9.6%), with quantitative differences among populations, in absolute terms and relative abundance. On average, germacrene D was the main compound (16.6%), followed by allo-ocimene (11.9%) and limonene (11.1%). Only in one population, the levels of limonene were greater than those of germacrene D. Among phenylpropanoids, dillapiol displayed the highest levels, and co-occurred with myristicin in all populations except one. These differences may have a genetic component, which would indicate the possibility of establishing selection programmes for the development of water celery as a crop adapted to different market preferences. On the other hand, comparison with related crops revealed some similarities among individual volatiles present in the different crops, which would be responsible of the common aroma notes. However, water celery displayed a unique profile, which was in addition quantitatively richer than others. Thus, this differentiation may promote the use of water celery as a new crop.(+)-

Chia-Jung Lee, Chun-Wei Huang, Lih-Geeng Chen, Ching-Chiung WangPMID: 33036279 DOI: 10.3390/molecules25194563

Abstract

Acne is a common skin condition observed in adolescents. Nutmeg (Houtt) (MF) is a well-known traditional Chinese medicine; its major toxic components, safrole and myristicin, are rich in essential oils. Essential oils of MF (MFO) were extracted by hydrodistillation; the residue was extracted using 50% methanol (MFE-M). The minimum inhibitory concentration (MIC) of MFE-M against

and

was 0.64 mg. Four compounds were obtained from MFE-M: myristicin (

), (+)-

-Δ

-7

,8

- dihydroxy-3,3,5'-trimethoxy-8-

-4'-neolignan (

), (+)-

Δ

-7-hydroxy-3,4,3',5'-tetramethoxy 8-

-4-neolignan (

), and e

-Δ

-7-acetoxy-3,4,3',5'-tetramethoxy-8-

-4'-neolignan (

). Compound

exerted the strongest antimicrobial activity, with MICs of 6.25 and 3.12 μg/mL against

and

, respectively. Moreover,

inhibited NO, PGE

, iNOS, and COX-2 levels in RAW 264.7 cells induced by LPS or heat-killed

; NO production at 50% inhibitory concentrations (IC

) was 11.07 and 11.53 μg/mL, respectively. Myristicin and safrole content was higher in MFO than in MFE-M. MFO and MFE-M caused no skin irritation after a single topical application in Wistar rats. MFE-M, with low safrole and myristicin content, did not cause skin irritation and exhibited an anti-acne effect; moreover,

was identified as the active substance. Therefore, MFE-M could be employed to develop anti-acne compounds for use in cosmetics.

Interactions between Phosphatidylcholine and Kaempferol or Myristicin: Langmuir Monolayers and Microelectrophoretic Studies

Paulina Laszuk, Aneta D PetelskaPMID: 33946951 DOI: 10.3390/ijms22094729

Abstract

Flavonoid compounds are known for their antibacterial, anti-inflammatory, and anticancer properties. Therefore, they can influence membrane properties that interest us, modifying both their structure and functions. We used kaempferol (K) and myricetin (M) as representatives of this group. We investigated the influence of the abovementioned compounds on model cell membranes' properties (i.e., Langmuir monolayers and liposomes). The basic research methods used in these studies were the Langmuir method with Brewster angle microscopy and microelectrophoresis. The π-A isotherms were registered for the pure components and mixtures of these compounds with phosphatidylcholine (PC) in appropriate volume ratios. Using mathematical equations, we established that kaempferol, myricetin, and the lipids formed complexes at 1:1 ratios. We derived the parameters characterizing the formed complexes, i.e., the surfaces occupied by the complexes and the stability constants of the formed complexes. Using the microelectrophoretic method, we determined the dependence of the lipid membranes' surface charge density as a function of the pH (in the range of 2 to 10) of the electrolyte solution. The presented results indicate that the PC membrane's modification with kaempferol or myricetin affected changes in the surface charge density and isoelectric point values.Identification of highly effective antitrypanosomal compounds in essential oils from the Apiaceae family

Stephane L Ngahang Kamte, Farahnaz Ranjbarian, Kevin Cianfaglione, Stefania Sut, Stefano Dall'Acqua, Maurizio Bruno, Fariba Heshmati Afshar, Romilde Iannarelli, Giovanni Benelli, Loredana Cappellacci, Anders Hofer, Filippo Maggi, Riccardo PetrelliPMID: 29549739 DOI: 10.1016/j.ecoenv.2018.03.032

Abstract

The Apiaceae family encompasses aromatic plants of economic importance employed in foodstuffs, beverages, perfumery, pharmaceuticals and cosmetics. Apiaceae are rich sources of essential oils because of the wealth of secretory structures (ducts and vittae) they are endowed with. The Apiaceae essential oils are available on an industrial level because of the wide cultivation and disposability of the bulky material from which they are extracted as well as their relatively cheap price. In the fight against protozoal infections, essential oils may represent new therapeutic options. In the present work, we focused on a panel of nine Apiaceae species (Siler montanum, Sison amomum, Echinophora spinosa, Kundmannia sicula, Crithmum maritimum, Helosciadium nodiflorum, Pimpinella anisum, Heracleum sphondylium and Trachyspermum ammi) and their essential oils as a model for the identification of trypanocidal compounds to be used as alternative/integrative therapies in the treatment of Human African trypanosomiasis (HAT) and as starting material for drug design. The evaluation of inhibitory effects of the Apiaceae essential oils against Trypanosoma brucei showed that some of them (E. spinosa, S. amomum, C. maritimum and H. nodiflorum) were active, with ECin the range 2.7-10.7 μg/mL. Most of these oils were selective against T. brucei, except the one from C. maritimum that was highly selective against the BALB/3T3 mammalian cells. Testing nine characteristic individual components (α-pinene, sabinene, α-phellandrene, p-cymene, limonene, β-ocimene, γ-terpinene, terpinolene, and myristicin) of these oils, we showed that some of them had much higher selectivity than the oils themselves. Terpinolene was particularly active with an EC

value of 0.035 μg/mL (0.26 µM) and a selectivity index (SI) of 180. Four other compounds with EC

in the range 1.0-6.0 μg/mL (7.4-44 µM) had also good SI: α-pinene (>100), β-ocimene (>91), limonene (>18) and sabinene (>17). In conclusion, these results highlight that the essential oils from the Apiaceae family are a reservoir of substances to be used as leading compounds for the development of natural drugs for the treatment of HAT.

Essential oil composition of aerial parts from Algerian Anacyclus monanthos subsp. cyrtolepidioides (Pomel) Humphries

Hadjer Fodil, Madani Sarri, Noui Hendel, Filippo Maggi, Djamel SarriPMID: 29495887 DOI: 10.1080/14786419.2018.1443094

Abstract

The chemical composition of the essential oil from the aerial parts of Anacyclus monanthos subsp. cyrtolepidioides (Pomel) Humphries (Asteraceae) growing in a semi-arid region of Algeria was investigated for the first time. The essential oil was obtained by hydrodistillation and fully characterized by gas chromatography-mass spectrometry (GC-MS). A total of 97 compounds were identified. The essential oil was found to be rich in trans-chrysanthenyl acetate (9.8 ± 2.0%), (E)-β-farnesene (7.4 ± 1.5%), germacrene D (6.9 ± 1.3%) and myristicin (4.8 ± 0.8%).Metabolic Activation of Myristicin and Its Role in Cellular Toxicity

Xu Zhu, Yi-Kun Wang, Xiao-Nan Yang, Xue-Rong Xiao, Ting Zhang, Xiu-Wei Yang, Hong-Bo Qin, Fei LiPMID: 30912427 DOI: 10.1021/acs.jafc.9b00893